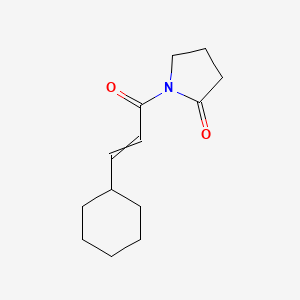
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and a phenylbuta-1,3-diynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole typically involves the coupling of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s high purity.
化学反応の分析
Types of Reactions
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms like quinones, and reduced forms depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its interaction with cellular proteins may lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Trimethyl (4-phenylbuta-1,3-diynyl)silane: Another compound with a similar phenylbuta-1,3-diynyl group but with different substituents.
1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne: Similar in structure but with a trimethylsilyl group instead of the benzodioxole ring.
Uniqueness
5-(4-Phenylbuta-1,3-diyn-1-yl)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
306288-47-1 |
|---|---|
分子式 |
C17H10O2 |
分子量 |
246.26 g/mol |
IUPAC名 |
5-(4-phenylbuta-1,3-diynyl)-1,3-benzodioxole |
InChI |
InChI=1S/C17H10O2/c1-2-6-14(7-3-1)8-4-5-9-15-10-11-16-17(12-15)19-13-18-16/h1-3,6-7,10-12H,13H2 |
InChIキー |
PZJLBBBWSHCBDG-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
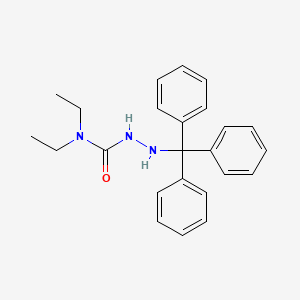

![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
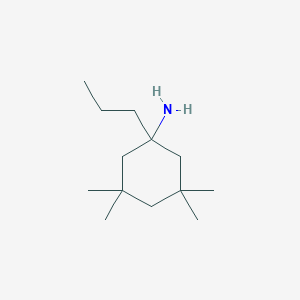
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

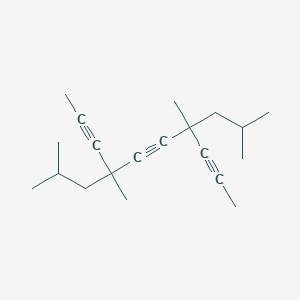

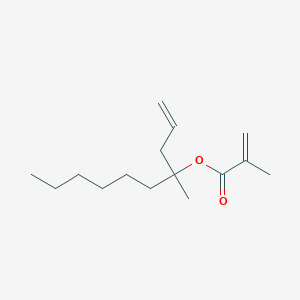
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
